Cas no 2049-94-7 ((3-Methylbutyl)benzene)

(3-Methylbutyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene,(3-methylbutyl)-
- (3-Methylbutyl)benzene
- 3-methylbutylbenzene
- ISOAMYLBENZENE
- 1-isopentylbenzene
- Benzene,isopentyl
- Isopentylbenzene
- Isopentyl-benzol
- CS-0204895
- 2049-94-7
- InChI=1/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H
- Benzene, isopentyl-
- 3-methyl-butyl-benzene
- MFCD00008948
- NS00026646
- DTXSID30174465
- UNII-D6FF9OY109
- 3-Methyl-1-phenylbutane
- EN300-20073
- iso-Pentylbenzene
- D91368
- NSC62142
- XNXIYYFOYIUJIW-UHFFFAOYSA-N
- NSC 62142
- M0656
- D6FF9OY109
- Isoamylbenzol
- FT-0634003
- 1-Phenyl-3-methylbutane
- NSC-62142
- Isopentylbenzene, >=97.0%
- EINECS 218-075-5
- AKOS005216204
- Benzene, (3-methylbutyl)-
- 2-Methyl-4-phenylbutane
- DB-045246
- DTXCID8096956
-
- MDL: MFCD00008948
- インチ: InChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
- InChIKey: XNXIYYFOYIUJIW-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 148.125201g/mol
- ひょうめんでんか: 0
- XLogP3: 4.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 3
- どういたいしつりょう: 148.125201g/mol
- 単一同位体質量: 148.125201g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 11
- 複雑さ: 88.2
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.854 g/mL at 20 °C(lit.)
- ゆうかいてん: -44.72°C (estimate)
- ふってん: 199°C
- フラッシュポイント: 華氏温度:149°f
摂氏度:65°c - 屈折率: n20/D 1.486
- PSA: 0.00000
- LogP: 3.27520
- じょうきあつ: 0.7±0.2 mmHg at 25°C
- ようかいせい: 未確定
(3-Methylbutyl)benzene セキュリティ情報
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(3-Methylbutyl)benzene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
(3-Methylbutyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20073-0.1g |
(3-methylbutyl)benzene |
2049-94-7 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
abcr | AB138471-5 ml |
(3-Methylbutyl)benzene, 98%; . |
2049-94-7 | 98% | 5 ml |
€77.20 | 2024-04-18 | |
Enamine | EN300-20073-0.05g |
(3-methylbutyl)benzene |
2049-94-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
TRC | M296583-50mg |
(3-Methylbutyl)benzene |
2049-94-7 | 50mg |
45.00 | 2021-08-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158408-25ML |
(3-Methylbutyl)benzene |
2049-94-7 | >98.0%(GC) | 25ml |
¥1740.90 | 2023-09-02 | |
Enamine | EN300-20073-2.5g |
(3-methylbutyl)benzene |
2049-94-7 | 95% | 2.5g |
$77.0 | 2023-09-16 | |
Enamine | EN300-20073-0.25g |
(3-methylbutyl)benzene |
2049-94-7 | 95% | 0.25g |
$21.0 | 2023-09-16 | |
Enamine | EN300-20073-1g |
(3-methylbutyl)benzene |
2049-94-7 | 95% | 1g |
$42.0 | 2023-09-16 | |
Enamine | EN300-20073-25g |
(3-methylbutyl)benzene |
2049-94-7 | 95% | 25g |
$429.0 | 2023-09-16 | |
Aaron | AR002AFX-10g |
Benzene, (3-methylbutyl)- |
2049-94-7 | 95% | 10g |
$360.00 | 2025-01-21 |
(3-Methylbutyl)benzene 関連文献
-
1. On the role of leucine in terpenoid metabolismPanayiotis Anastasis,Isabel Freer,Karl H. Overton,Douglas Picken,David S. Rycroft,Sheo Bux Singh J. Chem. Soc. Perkin Trans. 1 1987 2427
-
2. 118. Investigations on natural tannins. Part I. Acidic condensation reactions between phenols and αβ-unsaturated carbonyl compoundsDavid W. Clayton,William E. Elstow,Ranajit Ghosh,Bertie C. Platt J. Chem. Soc. 1953 581
-
Tjark H. Meyer,Ramesh C. Samanta,Antonio Del Vecchio,Lutz Ackermann Chem. Sci. 2021 12 2890
-
Kavimonica Venkatesan,Francis Prashanth,Vinay Kaushik,Harshavardhan Choudhari,Dhairya Mehta,Ravikrishnan Vinu React. Chem. Eng. 2020 5 1484
-
5. Oxidation of 2,7-dioxabicyclo[2,2,1]heptanes with m-chloroperbenzoic acid. 2,7,8-Trioxabicyclo[3,2,1]octanesY. Gaoni J. Chem. Soc. C 1968 2934
-
6. Oxidation of 2,7-dioxabicyclo[2,2,1]heptanes with m-chloroperbenzoic acid. 2,7,8-Trioxabicyclo[3,2,1]octanesY. Gaoni J. Chem. Soc. C 1968 2934
-
7. On the role of leucine in terpenoid metabolismPanayiotis Anastasis,Isabel Freer,Karl H. Overton,Douglas Picken,David S. Rycroft,Sheo Bux Singh J. Chem. Soc. Perkin Trans. 1 1987 2427
-
Jiabao Wang,Yuxin Gong,Deli Sun,Hegui Gong Org. Chem. Front. 2021 8 2944
-
9. Photocatalytic carbanion generation from C–H bonds – reductant free Barbier/Grignard-type reactionsAnna Lucia Berger,Karsten Donabauer,Burkhard K?nig Chem. Sci. 2019 10 10991
-
10. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23
(3-Methylbutyl)benzeneに関する追加情報
Introduction to (3-Methylbutyl)benzene (CAS No. 2049-94-7)
Chemical Overview: (3-Methylbutyl)benzene, also known as cumene, is a chemical compound with the CAS registry number 2049-94-7. It is an aromatic hydrocarbon derivative, specifically a methyl-substituted benzene derivative. The compound is widely recognized for its role in the production of phenol and acetone through the Hock process. This process involves the catalytic decomposition of cumene hydroperoxide, a byproduct of its oxidation. The compound's structure consists of a benzene ring attached to a tert-butyl group, making it a key intermediate in various industrial applications.
Chemical Structure and Properties: The molecular formula of (3-Methylbutyl)benzene is C10H14, and its molecular weight is approximately 138.21 g/mol. The compound exists as a colorless liquid at room temperature, with a boiling point of around 56°C (133°F) and a melting point of approximately -95°C (-143°F). Its density is about 0.88 g/cm³, which is less than water, indicating that it is immiscible in water but soluble in organic solvents such as ethanol and ether.
Synthesis and Applications: The synthesis of (3-Methylbutyl)benzene typically involves the alkylation of benzene using propylene in the presence of an acid catalyst, such as aluminum chloride. This reaction is part of the broader class of Friedel-Crafts alkylation reactions. The resulting product, cumene, is then used to produce phenol and acetone via the Hock process, which has been an industrial cornerstone for over a century.
Environmental Impact and Safety: Despite its widespread industrial use, (3-Methylbutyl)benzene poses certain environmental and safety concerns. It is classified as a flammable liquid, requiring careful handling to prevent ignition hazards. Additionally, exposure to high concentrations can cause irritation to the eyes, skin, and respiratory system. Proper ventilation and personal protective equipment are essential when working with this compound.
Recent Research and Innovations: Recent studies have explored alternative methods for the synthesis and application of (3-Methylbutyl)benzene to enhance efficiency and reduce environmental impact. For instance, researchers have investigated the use of zeolite-based catalysts to improve the selectivity and yield in Friedel-Crafts alkylation reactions. Furthermore, advancements in catalytic processes have enabled the production of phenol and acetone with higher purity levels, minimizing waste generation.
Market Trends and Future Prospects: The global demand for (3-Methylbutyl)benzene continues to grow due to its critical role in producing phenol derivatives used in pharmaceuticals, agrochemicals, and specialty chemicals. Emerging markets in Asia-Pacific are driving this demand, particularly in countries like China and India, where the chemical industry is rapidly expanding. Innovations in green chemistry are expected to further bolster the sustainability of cumene production processes.




